5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the 4-chlorophenyl group: This step involves the reaction of the triazole intermediate with 4-chloroaniline under suitable conditions.
Attachment of the 3-methoxybenzyl group: This is typically done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
- 5-(3-chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-((4-chlorophenyl)amino)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both 4-chlorophenyl and 3-methoxybenzyl groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C17H16ClN5O2 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-N-[(3-methoxyphenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-4-2-3-11(9-14)10-19-17(24)15-16(22-23-21-15)20-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
DECDELVZOXBSAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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